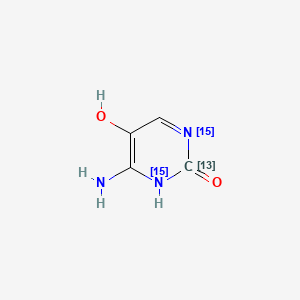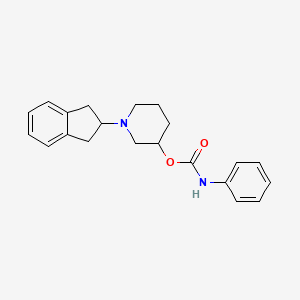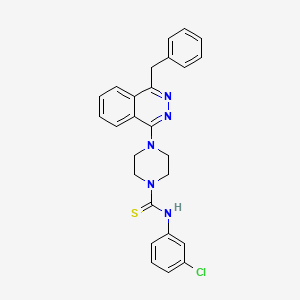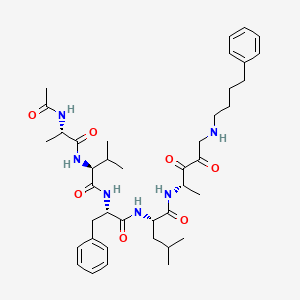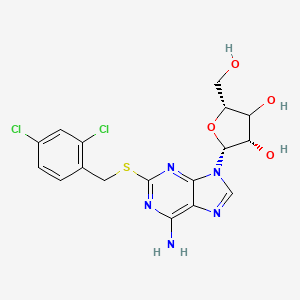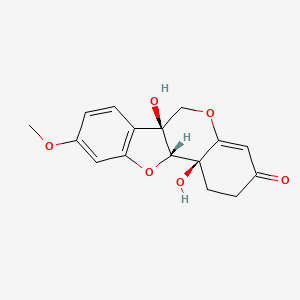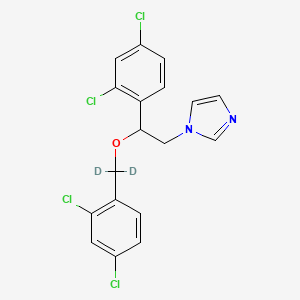
Miconazole-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Miconazole-d2 is a deuterated form of miconazole, an antifungal medication belonging to the imidazole class. This compound is used primarily in research settings to study the pharmacokinetics and metabolism of miconazole. The deuterium atoms replace hydrogen atoms in the miconazole molecule, which can help in tracing the compound in biological systems without altering its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of miconazole-d2 involves the incorporation of deuterium atoms into the miconazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of miconazole can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the deuterated compound.
化学反応の分析
Types of Reactions
Miconazole-d2, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Miconazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Miconazole-d2 is used extensively in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Pharmacokinetic Studies: this compound is used to trace the absorption, distribution, metabolism, and excretion of miconazole in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify metabolites formed in vivo.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and the effects of other compounds on miconazole metabolism.
Biological Research: this compound is used in studies related to fungal infections and the development of antifungal therapies.
Industrial Applications: The compound is used in the development and testing of new formulations and delivery systems for antifungal medications.
作用機序
Miconazole-d2 exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death. The primary molecular target is the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family.
類似化合物との比較
Miconazole-d2 can be compared with other antifungal agents in the imidazole class, such as:
Clotrimazole: Similar to miconazole, clotrimazole inhibits ergosterol synthesis but has different pharmacokinetic properties.
Ketoconazole: Another imidazole antifungal, ketoconazole has a broader spectrum of activity but is associated with more significant side effects.
Econazole: Econazole is used primarily for topical applications and has a similar mechanism of action to miconazole.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in research settings without altering its pharmacological effects. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of miconazole.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and mechanism of action of miconazole. Its deuterated nature provides unique advantages in tracing and analyzing the compound in biological systems, making it an essential tool in the development of antifungal therapies and drug interaction studies.
特性
分子式 |
C18H14Cl4N2O |
|---|---|
分子量 |
418.1 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i10D2 |
InChIキー |
BYBLEWFAAKGYCD-KBMKNGFXSA-N |
異性体SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


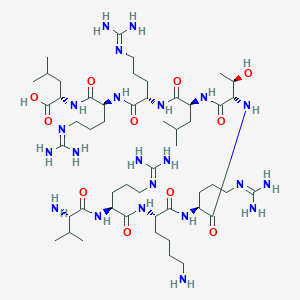
![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)

![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)


